molecular formula C32H39NO3 B192728 Hydroxy Ebastine CAS No. 210686-41-2

Hydroxy Ebastine

Numéro de catalogue: B192728
Numéro CAS: 210686-41-2
Poids moléculaire: 485.7 g/mol
Clé InChI: UDZUMQUGNZBRMN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydroxyebastine is a diarylmethane.

Mécanisme D'action

Target of Action

Hydroxy Ebastine, a metabolite of Ebastine, primarily targets the H1 histamine receptors and the β2-adrenergic receptor . The H1 histamine receptors are involved in allergic reactions, while the β2-adrenergic receptor regulates bronchial smooth muscle tone .

Mode of Action

this compound acts as an agonist at the β2-adrenergic receptor, causing bronchodilation, which can reduce the symptoms of respiratory diseases such as asthma and COPD . It also binds preferentially to peripheral H1 receptors, inhibiting the effects induced by histamine . This interaction results in the relief of symptoms associated with allergic reactions .

Biochemical Pathways

The metabolism of this compound involves the cytochrome P450 enzymes, specifically CYP2J2 and CYP3A4 . CYP2J2 is mainly responsible for the hydroxylation of Ebastine to this compound, while both CYP2J2 and CYP3A4 contribute to the formation of Carebastine from this compound .

Pharmacokinetics

this compound undergoes extensive metabolism to form Desalkylebastine and Carebastine . The intrinsic clearance of this compound is much higher than that of Ebastine and Carebastine, indicating a faster rate of metabolism

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of histamine-induced effects, leading to relief from symptoms of allergic reactions . Additionally, it causes bronchodilation, reducing symptoms of respiratory diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolism of this compound can be affected by the presence of other drugs that inhibit or induce the cytochrome P450 enzymes involved in its metabolism . .

Analyse Biochimique

Biochemical Properties

Hydroxy Ebastine acts as an agonist at the β2-adrenergic receptor, which is responsible for the regulation of bronchial smooth muscle tone . By binding to this receptor, this compound causes bronchodilation, reducing the symptoms of respiratory diseases such as asthma and COPD . It also has anti-inflammatory properties by decreasing the production or release of leukotrienes, prostaglandins, and histamine .

Cellular Effects

This compound has been shown to significantly increase the proliferation of human follicle dermal papilla cells (HFDPC) . The expression levels of cell-cycle regulatory proteins and an antiapoptotic protein were increased in this compound-treated HFDPC . Furthermore, elevated expression levels of phospho-AKT and phospho-p44/42 extracellular signal-regulated kinase (ERK) were observed in this compound-treated HFDPC .

Molecular Mechanism

This compound undergoes extensive metabolism to form desalkylebastine and carebastine . This process is mainly mediated by CYP2J2 and CYP3A4 . CYP3A4 is the main enzyme catalyzing the N-dealkylation of this compound to desalkylebastine . This compound hydroxylation to carebastine is mainly mediated by CYP2J2 .

Temporal Effects in Laboratory Settings

The intrinsic clearance of this compound was found to be much higher than that of Ebastine and carebastine, indicating that this compound is metabolized more rapidly . Carebastine, the metabolite of this compound, was found to be more metabolically stable than this compound .

Dosage Effects in Animal Models

These arrhythmogenic effects occurred at doses that were between 1 and 4 times their respective peripheral antihistamine doses .

Metabolic Pathways

This compound is a major metabolite of Ebastine and is subsequently metabolized to carebastine . The enzymes CYP3A4 and CYP2J2 have been implicated in Ebastine N-dealkylation and hydroxylation . The enzyme catalyzing the subsequent metabolic steps (conversion of this compound to desalkylebastine and carebastine) has not been identified .

Transport and Distribution

The affinity for P-glycoprotein is very low .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. The parent compound, Ebastine, is localized within the endoplasmic reticulum and also predominantly within spherical, vesicular structures located in the cytoplasm and within the central vacuole in differentiated cotyledon cells .

Activité Biologique

Hydroxy ebastine, a metabolite of the antihistamine ebastine, exhibits significant biological activity, particularly in the context of allergic reactions and histamine modulation. This article provides a comprehensive overview of its biological activity, metabolism, and pharmacological effects based on diverse research findings.

Overview of this compound

This compound is formed through the metabolism of ebastine primarily by cytochrome P450 enzymes, particularly CYP2J2 and CYP3A4. It is subsequently converted to carebastine, which is the active metabolite responsible for the therapeutic effects of ebastine in treating allergic conditions. Understanding the metabolic pathways and biological effects of this compound is crucial for optimizing its therapeutic use.

Metabolism and Pharmacokinetics

This compound undergoes further metabolism primarily in the liver and intestines. Key findings from studies on its metabolism include:

  • Enzymatic Pathways : this compound is mainly hydroxylated by CYP2J2, with significant contributions from CYP3A4. The metabolic stability of this compound is notably higher than that of ebastine itself, indicating a more prolonged action in the body .
  • Kinetic Parameters : Studies have shown that the formation of this compound follows Michaelis-Menten kinetics, with varying Km values indicating interindividual variability in metabolism .

Table 1: Kinetic Parameters of this compound Metabolism

Metabolic ReactionKm (µM)Vmax (pmol/min/mg protein)
Hydroxylation2.6Variable
N-dealkylation39Variable

Biological Activity

The biological activity of this compound primarily relates to its antihistaminic effects. Clinical studies demonstrate its efficacy in reducing allergic symptoms:

  • Histamine Response : this compound significantly inhibits histamine-induced wheal responses in both healthy adults and patients with allergic conditions. Doses as low as 10 mg have shown substantial reductions in wheal formation compared to placebo .
  • Bronchial Reactivity : In patients with asthma, this compound has been observed to reduce bronchoconstriction triggered by histamine, showcasing its potential as a therapeutic agent for respiratory allergies .

Case Studies and Clinical Findings

Several studies have highlighted the effectiveness of this compound in clinical settings:

  • Seasonal Allergic Rhinitis : A meta-analysis indicated that doses of 20 mg this compound were superior to loratadine in managing symptoms associated with seasonal allergic rhinitis .
  • Asthma Management : In a study involving patients with bronchial asthma, treatment with this compound resulted in decreased serum eosinophil cationic protein levels and improved peak expiratory flow rates, indicating enhanced respiratory function post-treatment .
  • In Vivo Studies : Animal studies have demonstrated that this compound effectively inhibits allergen-induced bronchospasm, with an ED50 value significantly lower than that required for other antihistamines like terfenadine .

Propriétés

IUPAC Name

4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO3/c1-32(2,24-34)28-17-15-25(16-18-28)30(35)14-9-21-33-22-19-29(20-23-33)36-31(26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,29,31,34H,9,14,19-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZUMQUGNZBRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475394
Record name Hydroxy Ebastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210686-41-2
Record name Hydroxyebastine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210686412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy Ebastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYEBASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U07WX9MN7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxy Ebastine
Reactant of Route 2
Reactant of Route 2
Hydroxy Ebastine
Reactant of Route 3
Reactant of Route 3
Hydroxy Ebastine
Reactant of Route 4
Hydroxy Ebastine
Reactant of Route 5
Hydroxy Ebastine
Reactant of Route 6
Hydroxy Ebastine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.